1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine
Description
1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine (CAS: 869945-55-1) is a piperidine-derived arylalkylamine featuring a 4-methyl-substituted piperidine ring attached to the para position of a phenyl group, with an ethylamine side chain. Its molecular formula is C14H22N2, and it has a molecular weight of 218.34 g/mol . This compound is of interest in medicinal chemistry due to the piperidine moiety's prevalence in bioactive molecules, particularly in central nervous system (CNS) targets.
Properties
IUPAC Name |
1-[4-(4-methylpiperidin-1-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-7-9-16(10-8-11)14-5-3-13(4-6-14)12(2)15/h3-6,11-12H,7-10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSCIOBPDLQSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine typically involves the reaction of 4-methylpiperidine with a suitable phenyl derivative. One common method includes the alkylation of 4-methylpiperidine with a phenyl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine is primarily studied for its potential therapeutic effects. Research indicates that it may inhibit specific enzymes involved in metabolic disorders. For example, compounds related to this structure have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in conditions such as type 2 diabetes and obesity .
Case Study : A study investigated the effects of similar piperidine derivatives on insulin resistance and hypertension, demonstrating their potential as treatments for metabolic syndrome .
Neuropharmacology
This compound has been evaluated for its neuroprotective properties. It may play a role in treating central nervous system disorders by modulating neurotransmitter systems. The piperidine structure is known to interact with dopamine and serotonin receptors, which are critical in managing conditions like depression and anxiety.
Case Study : Research highlighted the use of piperidine derivatives in animal models of Alzheimer's disease, suggesting that they could improve cognitive function through neuroprotective mechanisms .
Synthetic Intermediate
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds.
Applications :
- Used in the synthesis of other biologically active compounds.
- Acts as a precursor for developing new drugs targeting specific diseases.
Summary of Applications
Mechanism of Action
The mechanism of action of 1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist at certain receptor sites, influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Isomers: Positional Variations on the Piperidine Ring
Compound 1 : 1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine (CAS: 869945-55-1)
Compound 2 : 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine (CAS: 869945-54-0)
- Key Feature : 3-Methyl substitution on the piperidine ring.
- Molecular Weight : 218.34 g/mol .
- Comparison: The positional isomerism (3- vs. For example, the 4-methyl isomer may exhibit better steric compatibility with flat receptor surfaces, while the 3-methyl variant could enhance conformational flexibility .
Piperidine Ring Substitution vs. Other Aromatic Modifications
Compound 3 : 1-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS: 869943-44-2)
- Key Feature : Unsubstituted piperidine ring.
- Molecular Formula : C13H20N2; Molecular Weight : 204.31 g/mol .
Compound 4 : N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine (CAS: 574731-05-8)
- Key Feature : Trifluoromethyl (-CF3) substituent on the phenyl ring and N-methylation.
- Molecular Formula : C10H12F3N; Molecular Weight : 203.21 g/mol .
- Comparison: The electron-withdrawing -CF3 group increases electrophilicity, which may enhance binding to serotonin or dopamine receptors through dipole interactions.
Halogenated and Alkoxy Derivatives
Compound 5 : 1-(4-Bromophenyl)ethylamine hydrochloride (CAS: 84499-73-0)
- Key Feature : Bromine substituent on the phenyl ring; hydrochloride salt.
- Molecular Formula : C8H11BrClN; Molecular Weight : 236.54 g/mol .
- Comparison: The bromine atom introduces steric bulk and polarizability, favoring halogen bonding. The hydrochloride salt enhances water solubility (critical for intravenous formulations) but may reduce oral bioavailability due to high polarity .
Compound 6 : 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine (CAS: 942938-39-8)
- Key Feature : Trifluoroethoxy (-OCH2CF3) substituent.
- Molecular Formula: C10H12F3NO; Molecular Weight: 219.20 g/mol .
Stereochemical and N-Substituted Variants
Compound 7 : (S)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine (CAS: 672906-71-7)
- Key Feature : Chiral center at the ethylamine carbon and N-methylation.
- Molecular Formula : C10H12F3N; Molecular Weight : 203.20 g/mol .
- Comparison: The (S)-enantiomer may exhibit enantioselective binding to receptors like monoamine transporters. N-Methylation could reduce first-pass metabolism by protecting the amine from oxidative deamination .
Research Implications and Gaps
- Steric and Electronic Effects : The 4-methyl-piperidine variant (Compound 1) likely exhibits higher lipophilicity (clogP ~2.5) than its 3-methyl analog (Compound 2), influencing CNS penetration .
- Metabolic Stability : Fluorinated derivatives (Compounds 4, 6, 7) may resist cytochrome P450 oxidation due to the strength of C-F bonds, enhancing half-life .
- Synthetic Accessibility : Piperidine-containing compounds (Compounds 1–3) require multi-step syntheses, whereas halogenated analogs (Compounds 4–5) can be prepared via simpler aryl halide amination .
Note: Direct comparative pharmacological data are absent in the provided evidence. Further studies measuring binding affinities (e.g., for sigma-1 or serotonin receptors) and ADMET properties are needed to validate structure-activity relationships.
Biological Activity
1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine, commonly referred to as a piperidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound's structural characteristics enable it to interact with various biological systems, making it a subject of extensive research.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl group and an ethylamine side chain, which contributes to its biological activity. The general formula can be represented as follows:
This compound interacts with several molecular targets in biological systems. Its mechanism of action may involve:
- Receptor Modulation : The piperidine ring can engage with neurotransmitter receptors, influencing mood and cognitive functions. This interaction is particularly relevant in neuropharmacology.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.
Neuropharmacological Effects
Research indicates that this compound exhibits significant potential in modulating neurotransmitter systems. Studies have shown its ability to influence:
- Mood Disorders : By interacting with serotonin and dopamine receptors, it may serve as a candidate for treating depression and anxiety disorders.
- Cognitive Functions : It has been reported to enhance cognitive performance in animal models, suggesting potential applications in treating cognitive decline.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. For example, research on similar piperidine derivatives has demonstrated their ability to inhibit tumor cell proliferation and migration. Key findings include:
- Inhibition of Cell Proliferation : Compounds structurally related to this compound have shown significant inhibition of cancer cell lines.
- Mechanism of Action : The compound may induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, which is crucial for cellular antioxidant defense mechanisms .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Neuropharmacological | Modulates serotonin/dopamine receptors | |
| Antitumor | Inhibits tumor cell proliferation | |
| Cognitive Enhancement | Improves performance in cognitive tasks |
Detailed Research Findings
- Neuropharmacology : A study indicated that this compound could enhance synaptic plasticity through its action on NMDA receptors, suggesting potential use in neurodegenerative diseases .
- Antitumor Mechanism : In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines by inducing oxidative stress and apoptosis .
- Inflammatory Response Modulation : Another study found that derivatives of this compound could suppress inflammatory cytokine production, indicating its potential utility in treating inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
